molecular formula C4H9BrClNO2 B2357052 (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride CAS No. 115527-76-9

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

Cat. No. B2357052
CAS RN: 115527-76-9
M. Wt: 218.48
InChI Key: OMMIZEDQAAEZIO-MUWMCQJSSA-N
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Description

(2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride is a chiral amino acid derivative that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound has been shown to possess unique biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Vibrational Spectra Analysis

A study on the vibrational spectra of zwitterionic 3-Aminobutanoic acid, analogous to "(2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride," demonstrates its structural behavior in different phases, emphasizing its potential in spectroscopic analysis and material science (Yalagi, 2022).

Biocatalytic Synthesis

Research on the synthesis of amino acids through biocatalysis highlights the importance of amino acid derivatives in drug development and industrial applications. A systems biocatalysis approach for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a relative compound, showcases the versatility of these amino acids in chiral chemistry and pharmaceutical synthesis (Hernández et al., 2017).

Structural and Synthetic Applications

The asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, including derivatives similar to "(2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride," offer insights into synthetic pathways that are crucial for producing bioactive compounds and pharmaceuticals (Davies et al., 2013).

Environmental and Biochemical Studies

A study on the capture and activation of aerial CO2 by carbamoylation of L-threonine in a Ag(I) supramolecular framework, utilizing an amino acid with structural similarities, underscores the role of amino acid derivatives in environmental chemistry and sustainable technologies (Sun et al., 2011).

Advanced Synthesis Techniques

The progress in the synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a compound with structural resemblances, illustrates the development of synthetic routes for preparing aminopeptidase N inhibitors. This indicates the compound's significance in medicinal chemistry and drug synthesis (Yibo, 2013).

properties

IUPAC Name

(2R,3R)-2-amino-3-bromobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIZEDQAAEZIO-MUWMCQJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

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